molecular formula C23H31N3O5S2 B2862847 methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 486453-31-0

methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2862847
CAS No.: 486453-31-0
M. Wt: 493.64
InChI Key: MTWYQSFAZNAGLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydrothieno[2,3-c]pyridine ring provides a heterocyclic core, while the N-butyl-N-methylsulfamoyl, benzamido, and carboxylate groups contribute additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur, including nucleophilic substitutions and electrophilic additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the various functional groups .

Scientific Research Applications

Annulation Reactions and Synthetic Applications

The compound is likely relevant in the field of organic synthesis, particularly in annulation reactions that form complex heterocyclic structures. For example, Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation, synthesizing highly functionalized tetrahydropyridines. This process illustrates the compound's potential utility in synthesizing novel heterocyclic compounds with applications in drug discovery and material science (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyrido and Thieno Derivatives

Compounds featuring pyrido and thieno groups, similar to the compound , have been synthesized for various applications, including the development of pharmaceuticals and materials with unique electronic properties. Bakhite, Al‐Sehemi, & Yamada (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, demonstrating the compound's potential relevance in the synthesis of complex molecular architectures for biological activity or material properties (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Antimicrobial Applications

The synthesis and evaluation of pyridothienopyrimidine derivatives for antimicrobial activity highlight another area of scientific research potentially relevant to the compound. Bakhite, Abdel-rahman, & Al-Taifi (2004) synthesized new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives and screened them for antimicrobial activities, suggesting the compound's structure could be explored for developing new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could potentially interact with various enzymes or receptors in the body, but this would need to be confirmed through experimental studies .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods .

Future Directions

Future research on this compound could involve further exploration of its synthesis methods, investigation of its potential biological activities, and detailed studies of its physical and chemical properties .

Properties

IUPAC Name

methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5S2/c1-5-7-13-25(3)33(29,30)17-10-8-16(9-11-17)21(27)24-22-20(23(28)31-4)18-12-14-26(6-2)15-19(18)32-22/h8-11H,5-7,12-15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWYQSFAZNAGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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